molecular formula C₂¹³C₆H₁₀ClNO₂ B1139824 Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt CAS No. 1346604-87-2

Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt

Cat. No. B1139824
CAS RN: 1346604-87-2
M. Wt: 193.58
InChI Key:
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Description

Ethyl nicotinate-1,2',3',4',5',6'-13C6 hydrochloride salt (ENH) is a synthetic derivative of nicotine, an alkaloid found in tobacco plants. It is a colorless, crystalline solid that is soluble in water and has been used in scientific research for its biochemical and physiological effects. ENH has been used in a variety of research applications, including the study of enzyme inhibition, receptor binding, and cell signaling.

Scientific Research Applications

  • Synthesis and Chemical Analysis : A novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was synthesized, and its structure determined using XRD, GC–MS analysis, element analysis, and NMR spectroscopy (Zhou et al., 2008). Another study focused on a convenient synthesis of ethyl nicotinates, which are important for further chemical reactions and analyses (Paine, 1987).

  • Catalysis and Chemical Reactions : The hydrogenation of ethyl nicotinate to ethyl nipecotinate using modified noble metal catalysts was investigated, highlighting its use in specific chemical reactions (Blaser et al., 1999).

  • Photoreactivity Studies : The photoreactivity of nicotinic acid and its derivatives, including ethyl nicotinate, varies depending on the solvent and acidity, showing diverse photochemical behaviors (Takeuchi et al., 1974).

  • Chromatographic Analysis : The separation effect of nicotinic acid derivatives, including ethyl nicotinate, was evaluated using densitometry, providing insights into their chromatographic properties (Pyka & Klimczok, 2007).

  • Binding and Hydrolysis Studies : Research on nicotinate esters, including ethyl nicotinate, revealed their binding to and hydrolysis by human serum albumin, contributing to our understanding of their biochemical interactions (Steiner et al., 1992).

  • Biochemical Applications : In a study on ethyl nicotinate, it was shown to be a potent attractant for certain insects, suggesting potential applications in ecological and agricultural research (Penman et al., 1982).

properties

IUPAC Name

ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H/i3+1,4+1,5+1,6+1,7+1,8+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWSUZCAGACMEU-SYWPSRQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747767
Record name Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346604-87-2
Record name Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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